Jak/hdac-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

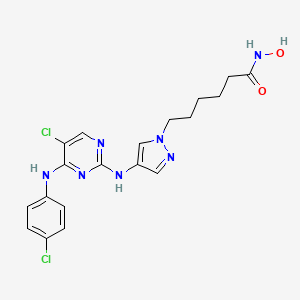

Jak/hdac-IN-1, also known as HDAC/JAK/BRD4-IN-1, is a potent triple inhibitor of HDAC, JAK, and BRD4 . It has been shown to inhibit cell growth and induce apoptosis in MDA-MB-231 cells, demonstrating anticancer activity .

Molecular Structure Analysis

Jak/hdac-IN-1 has a molecular weight of 448.52 and a formula of C24H28N6O3 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

Jak/hdac-IN-1 is a solid compound with a molecular weight of 448.52 and a formula of C24H28N6O3 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Treatment of Solid Tumors

Histone deacetylase (HDAC) serves as a critical molecular regulator in the pathobiology of various malignancies and has garnered attention as a viable target for therapeutic intervention . HDAC inhibitors (HDACis), such as Jak/hdac-IN-1, have been developed to target HDACs. Many preclinical studies have conclusively demonstrated the antitumor effects of HDACis, whether used as monotherapy or in combination treatments .

Correction of Imbalances in Tumors

HDACis can comprehensively correct the imbalances between HDAC and histone acetyltransferase (HAT) induced by HDAC overexpression . This strategic inhibition of HDAC activity is promising for curtailing the proliferation and differentiation of neoplastic cells, instigating tumor cell apoptosis, and attenuating tumor-associated angiogenesis .

Treatment of Multiple Myeloma

HDACis are a significant category of pharmaceuticals that have developed in the past two decades to treat multiple myeloma . In multiple myeloma, inhibition of histone deacetylase has many downstream consequences, including suppression of NF-κB signaling and HSP90, upregulation of cell cycle regulators (p21, p53), and downregulation of antiapoptotic proteins including Bcl-2 .

Enhancement of Normal Immune Function

HDAC inhibitors enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy . The various biological effects of inhibiting histone deacetylase have a combined or additional impact when used alongside other chemotherapeutic and targeted drugs for multiple myeloma .

Decreasing Resistance to Treatment

The various biological effects of inhibiting histone deacetylase have a combined or additional impact when used alongside other chemotherapeutic and targeted drugs for multiple myeloma . This helps to decrease resistance to treatment .

Potential Future Uses in Treatment

Mecanismo De Acción

Jak/hdac-IN-1 acts as a triple inhibitor of HDAC, JAK, and BRD4 . It inhibits cell growth and induces apoptosis in MDA-MB-231 cells . The JAK/STAT pathway is essential for the regulation of hematopoiesis and the control of inflammation . HDACs are critical regulators of gene expression that enzymatically remove the acetyl group from histones .

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOQNLGMTJOJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jak/hdac-IN-1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.